molecular formula C17H18ClN3O2 B6451343 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2549018-99-5

3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6451343
CAS No.: 2549018-99-5
M. Wt: 331.8 g/mol
InChI Key: MXDRMSHGQJLUGR-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at position 3 with chlorine and at position 4 with a methoxy group linked to a piperidin-4-ylmethyl moiety. The piperidine nitrogen is further acylated with a pyridine-3-carbonyl group, creating a hybrid structure with dual aromatic systems (pyridine and piperidine) and a flexible spacer.

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-15-11-20-7-3-16(15)23-12-13-4-8-21(9-5-13)17(22)14-2-1-6-19-10-14/h1-3,6-7,10-11,13H,4-5,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDRMSHGQJLUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 3-chloropyridine with a piperidine derivative under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Synthesis Routes

The synthesis of 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves several steps:

  • Preparation of Intermediates : The initial step often includes the synthesis of piperidine and pyridine derivatives.
  • Reaction Conditions : Commonly, 3-chloropyridine is reacted with a piperidine derivative in the presence of bases like potassium carbonate and solvents such as dimethylformamide (DMF) to facilitate the reaction.
  • Industrial Production : In industrial settings, large-scale batch reactions are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques like chromatography.

Medicinal Chemistry

One of the most significant applications of this compound is in medicinal chemistry . It serves as a building block for synthesizing pharmaceutical compounds targeting neurological disorders and cancer pathways. The compound's structure allows it to interact with various biological targets, making it valuable for drug development.

Biological Studies

In biological research, this compound is studied for its potential as an enzyme inhibitor and receptor modulator. Its interactions with specific proteins can lead to insights into disease mechanisms and therapeutic strategies.

Materials Science

The compound is also explored in materials science for developing advanced materials with unique electronic and optical properties. Its ability to form stable complexes can be utilized in creating novel materials for sensors, semiconductors, and other applications.

Case Studies

  • Neurological Research : A study demonstrated that derivatives of compounds similar to this compound exhibited selective agonistic activity on serotonin receptors, indicating potential antidepressant properties. These compounds showed improved oral bioavailability and efficacy compared to existing treatments .
  • Cancer Therapeutics : Research has indicated that modifications of this compound can lead to enhanced efficacy against specific cancer cell lines by inhibiting key metabolic pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting the function of the target protein and modulating biological pathways. The specific pathways involved depend on the structure of the compound and its derivatives .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Acyl Group

The acyl group on the piperidine nitrogen is a critical determinant of bioactivity. Key analogs include:

Compound Name Acyl Group on Piperidine Key Structural Features Potential Impact on Properties
3-Chloro-4-{[1-(Cyclohex-3-ene-1-carbonyl)Piperidin-4-yl]Methoxy}Pyridine Cyclohex-3-ene-1-carbonyl Non-aromatic, strained cyclohexene ring Increased steric hindrance; altered metabolic stability
BE99916: 3-Chloro-4-({1-[1-(4-Fluorophenyl)Cyclopropanecarbonyl]Piperidin-4-yl}Methoxy)Pyridine 4-Fluorophenyl-cyclopropanecarbonyl Fluorine atom, cyclopropane ring Enhanced receptor binding (via fluorine); higher lipophilicity
(1-Methyl-4-Piperidinyl)[3-[2-(3-Chlorophenyl)Ethyl]Pyridinyl]Methanone 3-Chlorophenyl-ethyl-pyridinyl Chlorophenyl ethyl chain; methylated piperidine Improved membrane permeability; modulated basicity

Analysis :

  • The fluorophenyl-cyclopropanecarbonyl group in BE99916 adds metabolic resistance due to fluorine’s electronegativity, but the cyclopropane may reduce conformational flexibility compared to the target compound’s pyridine-carbonyl .
  • The chlorophenyl-ethyl substituent in ’s compound increases lipophilicity but lacks the direct hydrogen-bonding capability of the pyridine-3-carbonyl group .

Pyridine Core Substitutions

Variations in pyridine substituents influence electronic properties and target engagement:

Compound Name Substituents on Pyridine Key Features Biological Implications
Target Compound 3-Cl, 4-methoxy + acylpiperidine Chlorine (electron-withdrawing), methoxy (H-bond donor) Optimized for kinase inhibition via H-bonding
4-{[-3-Chloro-4-Fluoro-Phenylimino]-Methyl}-4-Methoxy-Pyridin-3-ol 3-OH, 4-methoxy, imino group Hydroxyl group for solubility; imino linker Enhanced solubility but reduced stability
2-Chloro-4-Iodo-3-MethylPyridine 2-Cl, 4-I, 3-CH3 Bulky iodine; methyl group Halogen bonding potential; steric blocking

Analysis :

  • The 3-chloro-4-methoxy motif in the target compound provides a balance of electron-withdrawing (Cl) and H-bond-donating (methoxy) effects, advantageous for receptor binding.
  • Iodo-substituted pyridines (e.g., ) offer halogen-bonding capabilities but may suffer from metabolic instability due to iodine’s size .
  • The imino group in ’s compound introduces polarity but could lead to oxidative degradation compared to the stable methoxy group in the target compound .

Biological Activity

3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and oncological pathways. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring. This unique structure contributes to its distinct chemical and biological properties.

PropertyValue
Molecular FormulaC16H16ClN3O2
CAS Number2549018-99-5
IUPAC Name4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can bind to active sites, inhibiting the function of target proteins and modulating various biological pathways. The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer treatment.

In Vitro Studies

Research has shown that this compound exhibits notable inhibitory activity against several enzymes involved in critical signaling pathways:

  • PI3K Inhibition : In vitro studies demonstrated that derivatives of this compound can inhibit phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in cancer cell proliferation and survival. For example, compounds related to this structure showed IC50 values in the low micromolar range against PI3Kδ and PI3Kβ .
  • Dopamine Receptor Activity : The compound's structural analogs have been evaluated for their selectivity towards dopamine receptors, particularly D3R. These studies indicated that certain derivatives could promote β-arrestin translocation and G protein activation without significant activity at other receptor subtypes .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuroprotective Effects : In models of neurodegeneration, compounds similar to this compound demonstrated protective effects on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), suggesting potential applications in treating neurodegenerative diseases .
  • Anticancer Activity : A study focused on the compound's ability to induce apoptosis in cancer cell lines through inhibition of key signaling pathways associated with tumor growth. The results indicated significant reductions in cell viability at various concentrations .

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